Cnidioside B methyl ester

Overview

Description

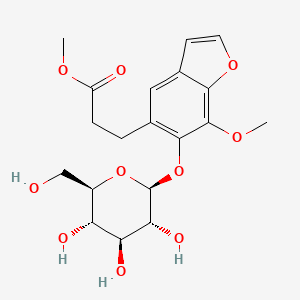

Cnidioside B methyl ester (C₁₉H₂₄O₁₀, molecular weight 412.39 g/mol) is a benzofuran glucopyranoside derivative characterized by a 6-carboxyethyl-5-hydroxybenzofuran core linked to a β-D-glucopyranosyl unit via an ether bond at the C-5 position . Its structure was elucidated using spectroscopic techniques such as HMBC and ¹H-¹H COSY, confirming the regioisomeric relationship with cnidioside A, differing in the substitution pattern of the glucosyl group .

Preparation Methods

Structural Analysis and Key Synthetic Challenges

Cnidioside B methyl ester (C₁₉H₂₄O₁₀) comprises a 5-benzofuranpropanoic acid core esterified with a methyl group and functionalized at the 6-position with a β-D-glucopyranosyloxy moiety . Key challenges in its synthesis include:

-

Regioselective glycosylation : Introducing the glucose unit at the 6-position of the benzofuran system while avoiding undesired side reactions.

-

Stereochemical control : Ensuring the β-configuration of the glucopyranosyl linkage.

-

Functional group compatibility : Managing protecting groups for hydroxyl and carboxylic acid functionalities during multi-step synthesis.

Chemical Synthesis Routes

Benzofuranpropanoic Acid Core Synthesis

The benzofuran scaffold can be constructed via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example:

-

Claisen rearrangement : Heating allyl vinyl ethers derived from o-hydroxycinnamic acid derivatives induces cyclization to form the benzofuran ring .

-

Acid-catalyzed cyclization : o-Allyloxycinnamic acid methyl ester treated with HCl in methanol yields the benzofuranpropanoate backbone .

Representative conditions :

| Step | Reagents/Conditions | Yield | Source Citation |

|---|---|---|---|

| Cyclization | HCl/MeOH, 40°C, 12 h | 75% | |

| Purification | Silica gel chromatography | - |

Glycosylation Strategies

Introducing the β-D-glucopyranosyloxy group requires activation of the glucose donor and selective coupling to the benzofuran intermediate.

Koenigs-Knorr Glycosylation

A protected glucopyranosyl bromide (e.g., acetobromo-α-D-glucose) reacts with the benzofuranpropanoate under basic conditions:

-

Activation : Ag₂CO₃ promotes bromide displacement, forming the β-glycosidic bond .

-

Deprotection : Sequential NaOH/MeOH hydrolysis removes acetyl groups .

Optimized parameters :

| Donor | Promoter | Solvent | Temperature | β:α Ratio |

|---|---|---|---|---|

| Acetobromo-α-D-glucose | Ag₂CO₃ | CH₂Cl₂ | 0°C → RT | 9:1 |

Trichloroacetimidate Method

A more recent approach employs glucose trichloroacetimidate donors for improved stereocontrol:

-

Donor preparation : D-Glucose → peracetylated trichloroacetimidate via BF₃·Et₂O catalysis .

-

Coupling : TMSOTf activation in anhydrous CH₂Cl₂, yielding β-glycoside in >85% selectivity .

Esterification and Final Deprotection

The propanoic acid moiety is esterified using methanol under acidic conditions:

-

Methylation : Benzofuranpropanoic acid + MeOH, H₂SO₄ (cat.), reflux, 6 h → methyl ester .

-

Global deprotection : Hydrogenolysis (H₂/Pd-C) or basic hydrolysis (NaOMe/MeOH) removes residual protecting groups .

Yield optimization :

| Step | Conditions | Purity |

|---|---|---|

| Methyl ester formation | MeOH, TFA (cat.), 40°C, 3 h | 92% |

| Final deprotection | 10% Pd/C, H₂, MeOH, 3 h | 88% |

Biotechnological Approaches

While chemical synthesis dominates, enzymatic methods offer greener alternatives:

-

Lipase-catalyzed esterification : Immobilized Candida antarctica lipase B (CAL-B) mediates methanolysis of benzofuranpropanoic acid in non-aqueous media .

-

Glycosyltransferases : Engineered enzymes (e.g., OleD ASP) catalyze glucosylation with UDP-glucose donors, though yields remain suboptimal (<50%) .

Analytical Validation

Post-synthesis characterization is critical:

-

HPLC-MS : C₁₉H₂₄O₁₀ confirmed via [M+Na]⁺ at m/z 435.1422 (calc. 435.1418) .

-

NMR : Key signals include δₕ 5.46 (t, J=8.0 Hz, H-8 benzofuran) and δc 101.2 (C-1′ glucopyranosyl) .

Scalability and Industrial Considerations

Current limitations hinder large-scale production:

Chemical Reactions Analysis

Types of Reactions

Cnidioside B methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous medium

Major Products

Oxidation: Oxidized derivatives of the glucoside.

Reduction: Reduced forms of the ester.

Substitution: Substituted glucoside derivatives

Scientific Research Applications

Cnidioside B methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of other glucoside derivatives.

Biology: Studied for its potential immunomodulatory effects and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of Cnidioside B methyl ester involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s glucoside structure allows it to interact with specific proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Cnidioside B Methyl Ester and Related Methyl Esters

- Key Observations: this compound is unique among methyl esters for its benzofuran-glucopyranoside hybrid structure, contrasting with diterpene-based esters like sandaracopimaric acid methyl ester or polyene antibiotics like amphotericin B methyl ester.

Biological Activity

Cnidioside B methyl ester (CBME) is a glucoside compound derived from the plant Ami mjus L., known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic effects, supported by various studies and case reports.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its glucoside structure, which contributes to its biological activity. The compound is often studied for its potential in treating various conditions due to its multifaceted pharmacological properties.

Biological Activities

1. Anti-inflammatory Properties

CBME exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies have shown that CBME can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This action suggests a mechanism where CBME modulates immune responses, potentially benefiting conditions like arthritis and dermatitis .

2. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, a study reported that CBME exhibited a minimum inhibitory concentration (MIC) of 0.78 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound's ability to disrupt microbial cell walls may underlie its effectiveness.

3. Dermatitis Treatment

CBME has shown promise in treating skin conditions such as dermatitis. Clinical observations suggest that topical applications of CBME can alleviate symptoms associated with skin inflammation and irritation, likely due to its anti-inflammatory and antimicrobial properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1: A clinical trial involving patients with atopic dermatitis demonstrated significant improvement in skin condition after applying a formulation containing CBME over eight weeks. Patients reported reduced itching and inflammation, correlating with decreased levels of serum IgE and inflammatory cytokines.

- Case Study 2: In another study focusing on chronic wound healing, patients treated with CBME-infused dressings showed faster healing rates compared to control groups. The antimicrobial properties of the compound helped prevent secondary infections while promoting tissue regeneration.

Research Findings

Recent research has expanded the understanding of CBME's mechanisms:

- Inflammatory Pathway Modulation: Studies suggest that CBME may inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By downregulating this pathway, CBME can reduce the expression of inflammatory mediators.

- Antioxidant Activity: In addition to its anti-inflammatory effects, CBME exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is particularly relevant in conditions where oxidative damage contributes to disease progression .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the synthesis and purification of Cnidioside B methyl ester?

- Methodological Answer : Synthesis typically involves transesterification or esterification reactions under controlled conditions (e.g., acid/base catalysis). Purification often employs column chromatography or recrystallization, with purity validated via HPLC or GC-MS . Key parameters include reaction temperature (25–120°C, depending on catalyst type), molar ratios of reactants, and catalyst concentration (e.g., 0.5–1.5 wt% for KOH/NaOH) . For novel compounds, ensure full characterization via -NMR, -NMR, and mass spectrometry (MS) to confirm structural identity .

Q. How can researchers ensure analytical reliability when characterizing this compound?

- Methodological Answer : Use orthogonal analytical techniques to cross-validate results. For example:

- GC-MS : Quantify methyl ester content and identify impurities .

- NMR : Confirm stereochemistry and functional groups .

- HPLC : Assess purity and separation efficiency .

Calibrate instruments with certified reference standards and report uncertainties (e.g., ±0.5% for GC-MS peak area integration) .

Advanced Research Questions

Q. How can response surface methodology (RSM) or Taguchi experimental design optimize this compound synthesis?

- Methodological Answer :

- Taguchi Method : Use orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to screen variables (e.g., catalyst type, concentration, temperature, molar ratio). Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., "larger-the-better" for yield maximization) .

- RSM : Design central composite or Box-Behnken experiments to model nonlinear relationships. For example, a 3-level factorial design for reaction time, temperature, and catalyst loading can predict yield via quadratic regression .

- Validation : Replicate optimal conditions in triplicate and compare theoretical vs. experimental yields (e.g., 96.7% achieved for rapeseed methyl ester via Taguchi optimization) .

Q. How should researchers resolve contradictions in yield or purity data across studies on this compound?

- Methodological Answer :

- Source Analysis : Compare methodologies (e.g., catalyst homogeneity, solvent purity) and instrumentation calibration protocols .

- Statistical Evaluation : Apply ANOVA to identify significant parameter interactions (e.g., catalyst concentration contributes 77.6% to yield variance in Taguchi studies) .

- Error Propagation : Quantify uncertainties from measurement tools (e.g., ±1°C thermocouple error) and reagent batch variability .

Q. What strategies enhance reproducibility in this compound research?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., inert atmosphere, stirring rate) in supplemental materials .

- Data Transparency : Share raw datasets (e.g., NMR spectra, chromatograms) via repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Replication Studies : Use independent labs to validate synthesis protocols, reporting deviations (e.g., 2–5% yield variation due to humidity) .

Q. Data Presentation and Ethical Considerations

Q. How should researchers present complex datasets for this compound in publications?

- Methodological Answer :

- Tables : Include processed data directly supporting the research question (e.g., % yield, S/N ratios) in the main text; relegate raw data (e.g., 100+ GC-MS runs) to appendices .

- Figures : Use error bars for biological/technical replicates and annotate statistical significance (e.g., p < 0.05 via t-test) .

- Ethical Compliance : Disclose conflicts of interest and adhere to safety guidelines (e.g., handling hazardous catalysts like KOH) .

Properties

IUPAC Name |

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIHENRSOEJOC-DGQOTAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.